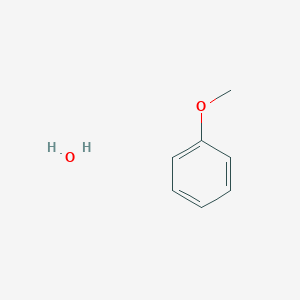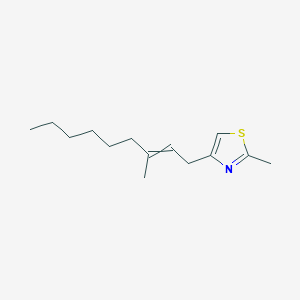diphenyl-lambda~5~-phosphane CAS No. 178943-29-8](/img/structure/B14261882.png)
[1-(Cyclohex-1-en-1-yl)ethenyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane: is a unique organophosphorus compound characterized by its cyclohexene, ethenyl, and diphenyl groups attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclohexene and diphenylphosphine oxide. These intermediates are then reacted under optimized conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, using reagents like lithium aluminum hydride.
Substitution: The ethenyl and cyclohexene groups can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of other organophosphorus compounds.
Biology:
- Investigated for its potential as a bioactive molecule in medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development due to its unique structural features.
- Explored for its role in enzyme inhibition and other biochemical pathways.
Industry:
- Utilized in the development of advanced materials, such as polymers and catalysts.
- Applied in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to a phosphine core.
Cyclohexylphosphine: Contains a cyclohexyl group attached to a phosphine core.
Diphenylphosphine oxide: Similar structure but lacks the ethenyl and cyclohexene groups.
Uniqueness:
- The presence of both cyclohexene and ethenyl groups in 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane provides unique reactivity and potential applications not found in simpler phosphine compounds.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
178943-29-8 |
|---|---|
Formule moléculaire |
C20H21OP |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
[1-(cyclohexen-1-yl)ethenyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H21OP/c1-17(18-11-5-2-6-12-18)22(21,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h3-4,7-11,13-16H,1-2,5-6,12H2 |
Clé InChI |
WHYACTOBJKCMOJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CCCCC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
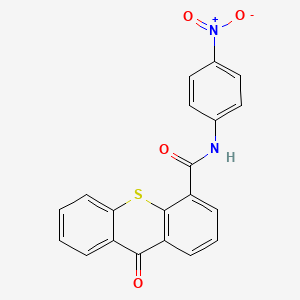
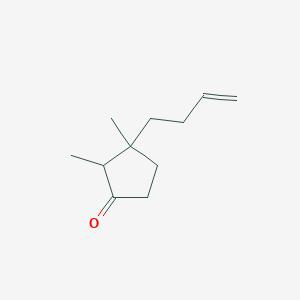
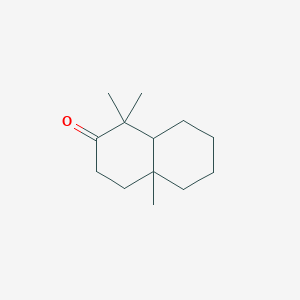
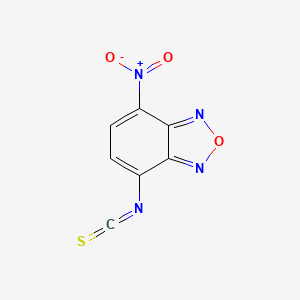
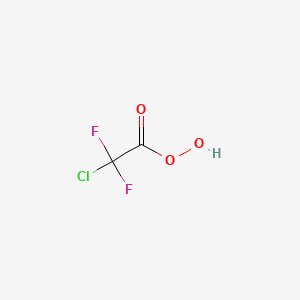

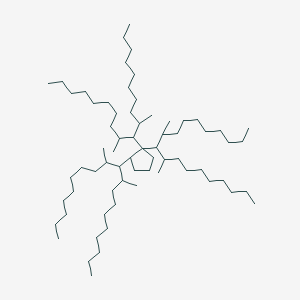

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

